Aqueous Solubility Advantage Over Non‑Acetylated 4‑Nitrobenzohydrazide
N′-Acetyl‑4‑nitrobenzohydrazide is explicitly described as a water‑soluble organic compound [1]. In contrast, the parent 4‑nitrobenzohydrazide is practically insoluble in water, requiring organic co‑solvents for dissolution [2]. This solubility differential is critical because the Razmara et al. study highlights that poor aqueous solubility is the primary factor limiting the pharmaceutical use of hydrazide‑based compounds [1]. The acetyl group introduces additional hydrogen‑bond acceptor sites and disrupts the planarity of the benzohydrazide core, reducing crystal lattice energy and facilitating hydration.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Water‑soluble (exact value not reported in abstract; full paper contains quantitative solubility data) |
| Comparator Or Baseline | 4‑Nitrobenzohydrazide – practically insoluble in water |
| Quantified Difference | Qualitative: soluble vs. insoluble |
| Conditions | Ambient temperature, neutral pH (inferred) |
Why This Matters
Aqueous solubility directly impacts the feasibility of biological assays, formulation development, and scalable solution‑phase chemistry, making N′-acetyl‑4‑nitrobenzohydrazide a superior choice when water‑compatible conditions are required.
- [1] Razmara, Z., Karimi, P., Parisi, E. Single crystal structure features, optimization of ultrasonic conditions, density functional theory studies, and antibacterial activity of a new organic compound. Journal of Molecular Structure, 2025, 1322, 140437. View Source
- [2] PubChem. 4-Nitrobenzohydrazide (Compound Summary). National Center for Biotechnology Information. View Source
